molecular formula C10H6ClF2NO B3184404 (2-Chloro-7,8-difluoroquinolin-4-yl)methanol CAS No. 1125702-53-5

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol

Cat. No.: B3184404
CAS No.: 1125702-53-5
M. Wt: 229.61 g/mol
InChI Key: ITOLRSPRANNPPX-UHFFFAOYSA-N
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Description

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol typically involves the introduction of chloro and fluoro substituents onto the quinoline ring. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline ring. This can be achieved through reactions involving fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinoline ketone, while substitution reactions can yield a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimicrobial, antimalarial, and anticancer agents.

    Industry: The compound is used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is unique due to the specific combination of chloro and fluoro substituents on the quinoline ring. This combination can result in distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

(2-chloro-7,8-difluoroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-8-3-5(4-15)6-1-2-7(12)9(13)10(6)14-8/h1-3,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOLRSPRANNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676349
Record name (2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125702-53-5
Record name (2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Reactant of Route 2
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Reactant of Route 3
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Reactant of Route 4
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Reactant of Route 5
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Reactant of Route 6
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol

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